Brilaroxazine is classified under antipsychotic agents and is currently in various phases of clinical trials, with its highest phase being Phase 3 for schizophrenia . The compound was developed by Reviva Pharmaceuticals, which has focused on creating effective treatments for psychiatric disorders. The compound's molecular formula is , and it has been assigned the CAS Registry Number 1239729-06-6 .
The synthesis of Brilaroxazine involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are often proprietary but are critical in optimizing the synthesis for scalability and purity .
Brilaroxazine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The key components include:
The molecular structure can be represented as follows:
Crystallographic studies have provided insights into its binding interactions, particularly within the target receptor sites .
Brilaroxazine undergoes various chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
Understanding these reactions helps in optimizing both synthesis and therapeutic efficacy .
Brilaroxazine's mechanism of action involves a multi-faceted approach to modulating neurotransmitter systems:
Pharmacokinetic studies indicate that Brilaroxazine has a relatively long half-life (approximately 60 hours), allowing for sustained therapeutic effects with once-daily dosing .
Brilaroxazine exhibits several notable physical properties:
Chemical properties include:
These properties are essential for formulation development in pharmaceutical applications .
Brilaroxazine is primarily being studied for its potential applications in treating:
The compound represents a promising advancement in psychiatric pharmacotherapy, potentially offering improved outcomes compared to existing treatments .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: